molecular formula C31H23F3N2O4 B2624082 3-(3,3-diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888461-42-5

3-(3,3-diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Cat. No.: B2624082
CAS No.: 888461-42-5
M. Wt: 544.53
InChI Key: DCBLZXMTYXWHHF-UHFFFAOYSA-N
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Description

3-(3,3-Diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a synthetic small molecule belonging to the benzofuran carboxamide class, a group known for diverse therapeutic potential in preclinical research . The molecular structure features a benzofuran core substituted with a 3,3-diphenylpropanamido group and an anilide moiety containing a trifluoromethoxy group, which may enhance metabolic stability and membrane permeability. While the specific biological profile of this compound is under investigation, research on analogous benzofuran-2-carboxamides provides strong rationale for its research value. Structurally similar compounds have demonstrated potent neuroprotective effects in models of excitotoxic neuronal cell damage, with some derivatives showing efficacy comparable to established NMDA receptor antagonists like memantine . The benzofuran scaffold is also of significant interest in oncology . Bi-functional compounds based on related heterocyclic systems are being explored in innovative strategies for targeted protein degradation, such as the ubiquitination of the Androgen Receptor (AR), a key target in prostate cancer therapy . This suggests potential research applications for this compound in developing novel anti-cancer therapies, particularly for castration-resistant prostate cancer. Furthermore, benzofuran derivatives have been reported to exhibit antioxidant activity, including the ability to scavenge free radicals like DPPH and inhibit lipid peroxidation in biological systems . This combination of potential neuroprotective, anticancer, and antioxidant properties makes this compound a compelling candidate for further investigation in biochemical and pharmacological research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3,3-diphenylpropanoylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23F3N2O4/c32-31(33,34)40-23-17-15-22(16-18-23)35-30(38)29-28(24-13-7-8-14-26(24)39-29)36-27(37)19-25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,25H,19H2,(H,35,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBLZXMTYXWHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of Trifluoromethoxy Phenyl Group: The trifluoromethoxy phenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-(trifluoromethoxy)aniline.

    Attachment of Diphenylpropanamido Moiety: The diphenylpropanamido group can be attached through an amide coupling reaction using 3,3-diphenylpropanoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3,3-diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group might enhance its binding affinity to certain targets, while the benzofuran core could facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

(Z)-N-((2-Oxobenzofuran-3(2H)-ylidene)(4-(Trifluoromethoxy)phenyl)methyl)acetamide (3al)

  • Structural Similarities : Shares the benzofuran core and 4-(trifluoromethoxy)phenyl group.
  • Key Differences: The target compound has a diphenylpropanamido chain at the 3-position, whereas 3al features an acetamide linked to an oxobenzofuran-ylidene system.

N-(4-Pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide

  • Structural Similarities : Contains the benzofuran-2-carboxamide backbone.
  • Key Differences: The 4-pyrrolidinylphenyl group replaces the 4-(trifluoromethoxy)phenyl, eliminating the electron-withdrawing trifluoromethoxy substituent.

Propanamide and Trifluoromethyl/Methoxy-Substituted Analogs

3-(4-Methoxyphenyl)-N-[3-(Trifluoromethyl)phenyl]propanamide

  • Structural Similarities : Includes a propanamide chain and a trifluoromethyl-substituted aromatic ring.
  • Key Differences :
    • Lacks the benzofuran core, which is critical for π-π stacking interactions in many drug-receptor complexes.
    • The methoxyphenyl group (electron-donating) vs. trifluoromethoxyphenyl (electron-withdrawing) may alter electronic properties and metabolic pathways.

N-(4-Chlorophenyl)-3-Cyclohexyl-N-Hydroxypropanamide

  • Structural Similarities : Propanamide backbone with aromatic substitution.
  • The cyclohexyl group increases steric bulk, possibly reducing binding affinity to flat hydrophobic pockets.

Functional Group Impact Analysis

Group Target Compound Comparative Compound Inferred Effect
Trifluoromethoxy 4-(Trifluoromethoxy)phenyl 3-(Trifluoromethyl)phenyl Enhanced metabolic stability vs. higher lipophilicity
Benzofuran Core Present Absent (e.g., ) Loss of π-π stacking and rigid scaffold
Diphenylpropanamido Chain 3,3-Diphenylpropanamido Acetamide (e.g., ) Increased lipophilicity and steric hindrance

Research Findings and Inferences

  • Metabolic Stability : The trifluoromethoxy group in the target compound likely confers greater resistance to oxidative metabolism compared to methoxy or methyl analogs .
  • Solubility vs. Permeability : The diphenylpropanamide chain may reduce aqueous solubility but enhance passive diffusion across biological membranes due to high lipophilicity .
  • Target Selectivity : The benzofuran scaffold could provide selectivity for enzymes or receptors with hydrophobic binding pockets, such as kinase or protease targets .

Biological Activity

The compound 3-(3,3-diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a derivative of benzofuran-2-carboxamide, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its neuroprotective effects, antioxidant properties, and its role as a potential inhibitor of specific enzymes.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C22H20F3N1O3\text{C}_{22}\text{H}_{20}\text{F}_3\text{N}_1\text{O}_3

This structure features a benzofuran core with various substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Neuroprotective Effects : Studies have shown that benzofuran derivatives can protect neuronal cells from excitotoxicity induced by NMDA (N-Methyl-D-Aspartate) receptor activation. For instance, certain derivatives demonstrated significant neuroprotective effects at concentrations around 100 μM, comparable to well-known neuroprotectants like memantine .
  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge reactive oxygen species (ROS). In vitro assays indicated that some benzofuran derivatives could effectively inhibit lipid peroxidation in neuronal cells, suggesting a protective mechanism against oxidative stress .
  • Enzyme Inhibition : Specific derivatives have been identified as potent inhibitors of Sortase A (SrtA), an enzyme critical for bacterial virulence. For example, certain benzofuran-3-carboxamide derivatives exhibited IC50 values as low as 30.8 μM against SrtA, indicating strong inhibitory potential .

Neuroprotective Activity

A study synthesized various benzofuran derivatives and assessed their neuroprotective activities using primary cultured rat cortical neurons. Among these, the compound with a methyl group substitution showed the most potent neuroprotective action against NMDA-induced excitotoxicity at a concentration of 30 μM. The findings suggested that structural modifications significantly influence the neuroprotective efficacy of these compounds .

Antioxidant Properties

In another investigation, the antioxidant capacity of several synthesized benzofuran derivatives was evaluated using DPPH radical scavenging assays. Compounds demonstrated varying degrees of effectiveness in scavenging free radicals and inhibiting lipid peroxidation, reinforcing their potential therapeutic applications in neurodegenerative diseases where oxidative stress plays a crucial role .

Sortase A Inhibition

Further studies focused on the inhibitory effects on SrtA. A series of benzofuran-3-carboxamide derivatives were tested, revealing that modifications at the phenyl position significantly impacted their inhibitory activity. The most potent inhibitor displayed an IC50 value significantly lower than existing inhibitors, highlighting the potential for developing new antibacterial agents targeting SrtA .

Data Table: Summary of Biological Activities

Activity Compound IC50 Value (μM) Notes
NeuroprotectionBenzofuran Derivative with -CH3 substitution30Comparable to memantine
AntioxidantVarious Benzofuran DerivativesVariesEffective in scavenging ROS
Sortase A InhibitionBenzofuran-3-carboxamide Derivative30.8Potent compared to known inhibitors

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